3-[(2-Aminophenyl)methyl]imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[(2-aminophenyl)methyl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c11-8-4-2-1-3-7(8)6-13-9(14)5-12-10(13)15/h1-4H,5-6,11H2,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFBXGAGQCUTGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)CC2=CC=CC=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Aminophenyl)methyl]imidazolidine-2,4-dione typically involves the reaction of 2-aminobenzylamine with glyoxylic acid or its derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate Schiff base
Biological Activity
3-[(2-Aminophenyl)methyl]imidazolidine-2,4-dione, also known as a derivative of imidazolidine-2,4-dione, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that allows it to interact with various biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure includes an imidazolidine core, which is known for its diverse pharmacological properties. The presence of the amino group and phenyl ring contributes to its biological activity by enhancing interactions with biomolecular targets.
This compound is believed to exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions. For instance, it has shown potential in inhibiting anti-apoptotic B-cell lymphoma-2 (Bcl-2) proteins, which are critical in cancer cell survival .
- Receptor Modulation : It may interact with various receptors, influencing signal transduction pathways that regulate cell growth and apoptosis .
Antitumor Activity
Research indicates that derivatives of imidazolidine-2,4-dione exhibit significant antitumor properties. A study demonstrated that certain derivatives showed promising inhibitory effects on cancer cell lines such as K562 (chronic myeloid leukemia) and PC-3 (prostate cancer) . The lead compound from this series displayed better growth inhibition compared to established drugs.
Antimalarial Activity
Another area of interest is the compound's potential against Plasmodium falciparum, the causative agent of malaria. Novel derivatives based on the imidazolidine scaffold have been synthesized and tested for their antiplasmodial activity. Some compounds exhibited IC50 values in the low micromolar range against resistant strains of the parasite .
Antimicrobial Properties
The hydantoin core has been associated with various antimicrobial activities. Compounds derived from imidazolidine-2,4-dione have shown effectiveness against a range of pathogens, suggesting their utility in treating infectious diseases .
Case Study 1: Antitumor Efficacy
In a study focusing on the synthesis of imidazolidine derivatives, compound 8k was identified as a potent inhibitor of Bcl-2 proteins. This compound demonstrated a significant reduction in cell viability in both K562 and PC-3 cell lines compared to controls. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 8k | K562 | 15 |
| 8k | PC-3 | 12 |
Case Study 2: Antimalarial Screening
A series of bioinspired imidazolidinedione derivatives were evaluated for antimalarial activity. Among them, compound CWHM-123 showed an IC50 value of 0.310 µM against P. falciparum 3D7 strain, indicating strong potential for further development as an antimalarial agent .
| Compound | Strain | IC50 (µM) |
|---|---|---|
| CWHM-123 | 3D7 | 0.310 |
| CWHM-505 | Dd2 (resistant) | 0.099 |
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of imidazolidine-2,4-dione compounds exhibit notable antimicrobial properties. For instance, studies have shown that 3-[(2-Aminophenyl)methyl]imidazolidine-2,4-dione can inhibit the growth of various bacterial strains. In a study evaluating the effects on Pseudomonas aeruginosa, certain derivatives demonstrated complete inhibition of virulence factors such as protease and hemolysin production at minimal inhibitory concentrations (MIC) .
Antiplasmodial Activity
The compound has also been investigated for its antimalarial properties. A series of derivatives based on the imidazolidine-2,4-dione scaffold were synthesized and tested against Plasmodium falciparum. Some exhibited potent activity against both chloroquine-resistant and sensitive strains, indicating their potential as therapeutic agents in malaria treatment .
Cytotoxicity
Cytotoxicity assays using the MTT method have been employed to evaluate the safety profile of this compound. These studies assess the compound's effects on various cell lines, providing insight into its therapeutic window and potential side effects .
Central Nervous System Effects
Pharmacological evaluations have suggested that certain derivatives may influence central nervous system activities. For example, compounds derived from this scaffold have been shown to induce hypotensive effects in animal models, indicating potential applications in cardiovascular therapies .
Structure-Activity Relationship Studies
Understanding the relationship between chemical structure and biological activity is crucial for drug design. Research has focused on modifying various substituents on the imidazolidine core to optimize activity against specific targets. For example, variations in the amino group position have been linked to changes in reactivity and potency .
Data Table: Summary of Applications
Case Studies
- Antimicrobial Study : In a study aimed at inhibiting bacterial virulence factors, several derivatives of imidazolidine-2,4-dione were synthesized. Compounds 4c and 12a showed significant inhibition of protease production at low concentrations, highlighting their potential as antimicrobial agents .
- Antimalarial Research : A series of novel compounds based on the imidazolidine scaffold were tested for their efficacy against Plasmodium falciparum. Results indicated that modifications to the structure could enhance antiplasmodial activity significantly .
Comparison with Similar Compounds
3-(2-Aminophenyl)imidazolidine-2,4-dione
3-[(3-Aminophenyl)methyl]imidazolidine-2,4-dione
Derivatives with Heterocyclic Substituents
S6821 and S7958 (Bitter Taste Modulators)
- Substituents : Pyrazole-isoxazole and 3-hydroxybenzyl groups.
- Formula :
- S6821: C₂₁H₂₂N₄O₄; MW : 394.43 g/mol.
- S7958: C₂₃H₂₆N₄O₄; MW : 422.48 g/mol.
- Activity : Selective antagonists of human bitter receptor hTAS2R8 (IC₅₀ = 0.035 μM and 0.073 μM, respectively) .
- Key Differences: Bulky heterocyclic substituents enhance receptor specificity compared to the simpler aminophenylmethyl group.
Pharmacologically Active Derivatives
5-Methyl-5-phenyl-3-[3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl]imidazolidine-2,4-dione
- Substituents : Piperazine-propyl and phenyl groups.
- Formula : C₂₄H₃₀N₄O₃; MW : 422.53 g/mol.
- Activity: High α₁-adrenoreceptor affinity (Kᵢ = 13.9 nM) and antiarrhythmic activity in adrenaline-induced models .
- Key Differences : The piperazine-propyl chain introduces basicity and enhances interactions with adrenergic receptors.
3-Hydroxymethyl-1-(4-methoxyphenyl)imidazolidine-2,4-dione
- Substituents : Hydroxymethyl and 4-methoxyphenyl groups.
- Formula : C₁₁H₁₂N₂O₄; MW : 236.22 g/mol.
- Activity : Antidiabetic activity linked to structural conformation analyzed via X-ray crystallography .
Data Table: Comparative Analysis of Selected Derivatives
Key Structural and Functional Insights
Substituent Position: The ortho-amino group in the target compound may sterically hinder interactions compared to para- or meta-substituted analogues (e.g., 3-[(3-aminophenyl)methyl] derivative) .
Hydrogen Bonding: The aminophenylmethyl group provides both amine (H-bond donor) and aromatic (H-bond acceptor) motifs, contrasting with non-aromatic substituents like hydroxymethyl .
Receptor Specificity: Bulky substituents (e.g., pyrazole-isoxazole in S6821) enhance selectivity for bitter receptors, whereas smaller groups (e.g., aminophenylmethyl) may lack such specificity .
Pharmacological Potential: Piperazine-containing derivatives demonstrate that nitrogen-rich substituents improve receptor binding (e.g., α₁-adrenoreceptors), suggesting avenues for modifying the target compound .
Q & A
Q. What are the standard protocols for synthesizing 3-[(2-Aminophenyl)methyl]imidazolidine-2,4-dione?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with precursor compounds like 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile, followed by alkylation or condensation with 2-aminobenzyl derivatives. Key steps include:
- Reaction Optimization : Use anhydrous conditions and catalysts (e.g., K₂CO₃) to facilitate nucleophilic substitution.
- Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) to isolate the product.
- Characterization : Confirm structure via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Spectroscopic Analysis : Employ H NMR (e.g., DMSO-d₆ solvent, 400 MHz) to verify proton environments, and C NMR to confirm carbonyl (C=O) and imidazolidine ring carbons. Cross-reference with published spectra for validation .
- Chromatographic Methods : Use HPLC with UV detection (λ = 254 nm) to assess purity (>95%). Retention times should match standards.
- Mass Spectrometry : HRMS (ESI+) to confirm molecular ion peaks (e.g., [M+H]) and isotopic patterns .
Q. What are the key considerations for ensuring the stability of this compound during storage?
- Methodological Answer :
- Storage Conditions : Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at -20°C to prevent oxidation or hydrolysis.
- Stability Monitoring : Perform periodic TLC or HPLC checks for degradation products (e.g., hydrolyzed imidazolidine rings).
- Solvent Selection : Avoid protic solvents (e.g., water, alcohols) for long-term storage; use anhydrous DMSO or DMF for stock solutions .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict the reactivity of this compound?
- Methodological Answer :
- Computational Setup : Use software (e.g., Gaussian 16) with B3LYP/6-311+G(d,p) basis sets to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO).
- Reactivity Insights : Analyze electron density maps to identify nucleophilic (e.g., amino group) and electrophilic (e.g., carbonyl carbons) sites. Compare DFT-predicted reaction pathways (e.g., cyclization) with experimental outcomes .
- Validation : Correlate computed vibrational frequencies (IR) with experimental spectra to refine models .
Q. What methodologies are recommended for resolving contradictions in spectroscopic data obtained for this compound?
- Methodological Answer :
- Data Triangulation : Cross-validate NMR assignments using 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals. For example, distinguish imidazolidine ring protons from aromatic protons via H-C correlations .
- Theoretical Alignment : Use DFT-calculated chemical shifts to identify discrepancies (e.g., unexpected tautomerism or solvent effects) .
- Collaborative Analysis : Share raw data with computational chemists to refine models or identify experimental artifacts (e.g., impurities) .
Q. How can researchers design experiments to optimize reaction conditions for derivatives of this compound?
- Methodological Answer :
- High-Throughput Screening : Use robotic liquid handlers to test solvent combinations (e.g., DMF vs. THF), temperatures (25–100°C), and catalysts (e.g., Pd/C) in 96-well plates.
- Factorial Design : Apply a 2 factorial approach to evaluate variables (e.g., reactant molar ratio, pH) and interactions. For example, optimize yields by varying equivalents of 2-aminobenzyl chloride and reaction time .
- Feedback Loops : Integrate computational reaction path searches (e.g., using artificial force-induced reaction methods) to prioritize experimental conditions, reducing trial-and-error cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
